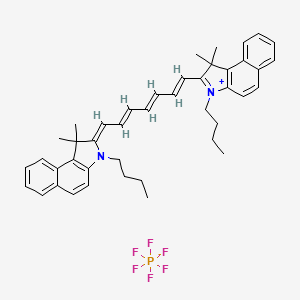![molecular formula C7H7ClN2O2S B1518552 Methyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate CAS No. 1156664-80-0](/img/structure/B1518552.png)
Methyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate
Übersicht
Beschreibung
“Methyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate” is a chemical compound with the CAS Number: 1156664-80-0 . It has a molecular weight of 218.66 and its IUPAC name is methyl [(6-chloro-2-pyrazinyl)sulfanyl]acetate . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “Methyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate” is 1S/C7H7ClN2O2S/c1-12-7(11)4-13-6-3-9-2-5(8)10-6/h2-3H,4H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
“Methyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate” is a powder that is stored at room temperature . Its molecular formula is C7H7ClN2O2S and it has a molecular weight of 218.66 .Wissenschaftliche Forschungsanwendungen
Life Science Research
In the realm of life sciences, Methyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate is utilized for its potential role in the synthesis of biologically active molecules. Its chloropyrazinyl moiety can act as a building block in the construction of pharmaceutical compounds, particularly those with potential antibacterial and anticancer properties. The compound’s ability to act as a sulfanylating agent can be crucial in the modification of peptides and proteins, which is a significant area of study in proteomics and drug development .
Material Science
Within material science, this compound finds applications in the development of novel materials with specific electronic or photonic properties. The chloropyrazinyl group can be a key component in the synthesis of organic semiconductors, which are used in the production of OLEDs and solar cells. Its incorporation into polymers can lead to materials with enhanced thermal stability and chemical resistance .
Chemical Synthesis
Methyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate serves as an intermediate in the synthesis of complex organic compounds. Its reactivity allows for the introduction of the sulfanyl group into various molecular frameworks, which is a valuable transformation in the synthesis of sulfur-containing heterocycles, a class of compounds widely explored for their medicinal chemistry applications .
Chromatography
In chromatographic techniques, this compound could be used as a standard or reference material due to its distinct chemical structure. It may also play a role in the development of new stationary phases for gas chromatography or liquid chromatography, where the separation of complex mixtures is required. The compound’s unique interactions with other molecules can be exploited to achieve better separation and identification of analytes .
Analytical Research
Analytical research benefits from the use of Methyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate in the calibration of analytical instruments. It can be used to develop new analytical methods for the detection and quantification of related compounds or impurities in pharmaceutical formulations. Its well-defined structure and properties make it an excellent candidate for method validation studies .
Pharmacology
In pharmacological research, the compound’s core structure can be modified to create derivatives with potential therapeutic effects. It can be used in the design of enzyme inhibitors or receptor modulators, contributing to the discovery of new drugs for treating various diseases. The chloropyrazinyl group, in particular, is of interest for its potential activity against certain pathogens .
Agrochemical Research
Methyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate may also find applications in the development of new agrochemicals. Its chemical properties could be harnessed to create compounds that protect crops from pests and diseases or serve as growth regulators. The exploration of its use in this field could lead to more effective and environmentally friendly agricultural practices .
Environmental Science
Lastly, in environmental science, this compound could be studied for its degradation products and environmental fate. Understanding how it breaks down in various environmental conditions can inform the assessment of its potential impact on ecosystems. It may also be used in the development of sensors or assays for monitoring environmental pollutants .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-(6-chloropyrazin-2-yl)sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2S/c1-12-7(11)4-13-6-3-9-2-5(8)10-6/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBRNPHNWYQEQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=CN=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[(2R,3S,5S)-5-Acetyloxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1518494.png)
![3',6'-Dihydroxy-N-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B1518498.png)



